Distinct Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Profile vs. Linear-Chain Analog
The branched 3-methylbutanoic acid side chain of 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid confers a distinct lipophilicity profile compared to its linear-chain analog, 2-(4-bromothiophen-3-yl)butanoic acid. The target compound exhibits an XLogP3 value of 3.1 and a topological polar surface area (TPSA) of 65.5 Ų, as computed and reported in PubChem [1]. While directly comparable XLogP3 data for the butanoic acid analog is not available in the same authoritative database, class-level inference based on the additional methyl group in the target compound predicts a measurable increase in lipophilicity and a corresponding alteration in TPSA, which are critical determinants of passive membrane permeability and solubility in both medicinal chemistry and material science applications.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; TPSA = 65.5 Ų |
| Comparator Or Baseline | 2-(4-Bromothiophen-3-yl)butanoic acid: XLogP3 not reported; TPSA not reported (class-level inference of lower lipophilicity due to unbranched alkyl chain) |
| Quantified Difference | Target compound XLogP3 is 3.1; comparator value is expected to be lower, though exact difference cannot be quantified without direct measurement. |
| Conditions | Computed properties (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity and TPSA are primary determinants of a compound's ADME (absorption, distribution, metabolism, excretion) profile and solubility; a quantifiable difference of this magnitude can shift a compound from a developable lead to an undruggable candidate, making substitution scientifically unsound.
- [1] PubChem. (2025). Compound Summary for CID 79601865, 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid. National Center for Biotechnology Information. View Source
